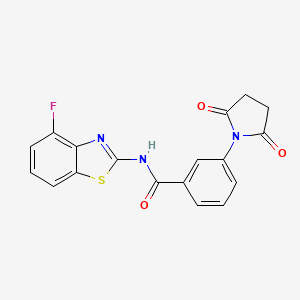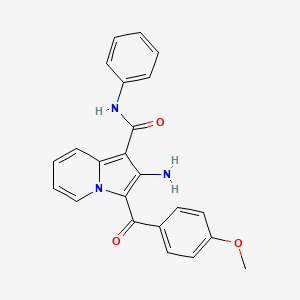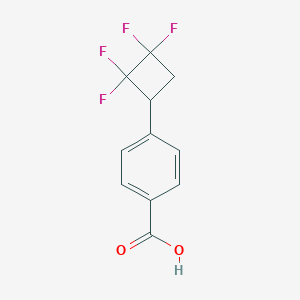
4-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid is a fluorinated organic compound that features a benzoic acid moiety attached to a tetrafluorocyclobutyl group. The presence of fluorine atoms in the cyclobutyl ring imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid typically involves the following steps:
Formation of the Tetrafluorocyclobutyl Intermediate: The cyclobutyl ring is fluorinated using reagents such as tetrafluoromethane or other fluorinating agents under controlled conditions.
Coupling with Benzoic Acid: The tetrafluorocyclobutyl intermediate is then coupled with benzoic acid or its derivatives using a coupling reagent like thionyl chloride or a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes and optimized coupling reactions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the cyclobutyl ring can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form corresponding carboxylates or reduction to form alcohols.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include substituted benzoic acids, carboxylates, alcohols, and complex organic molecules with extended aromatic systems.
Aplicaciones Científicas De Investigación
4-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated organic compounds and polymers.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, coatings, and agrochemicals
Mecanismo De Acción
The mechanism of action of 4-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,5-Tetrafluorobenzoic acid: Another fluorinated benzoic acid with similar chemical properties.
4-(Trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a tetrafluorocyclobutyl group.
Propiedades
IUPAC Name |
4-(2,2,3,3-tetrafluorocyclobutyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4O2/c12-10(13)5-8(11(10,14)15)6-1-3-7(4-2-6)9(16)17/h1-4,8H,5H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZSWNRQWITRIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1(F)F)(F)F)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2678800.png)
![2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2678801.png)
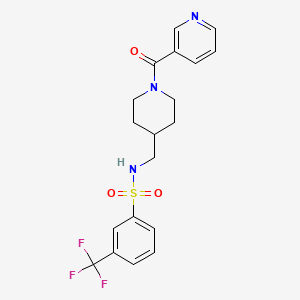

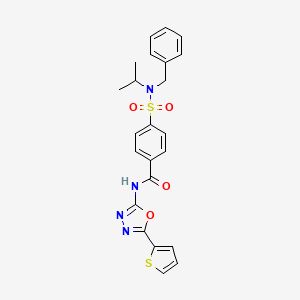
![3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2678809.png)
![N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzenesulfonamide](/img/structure/B2678810.png)
![N-Methyl-N-(oxolan-3-ylmethyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2678811.png)
![N-[(2Z)-4-{[1,1'-biphenyl]-4-yl}-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2678815.png)
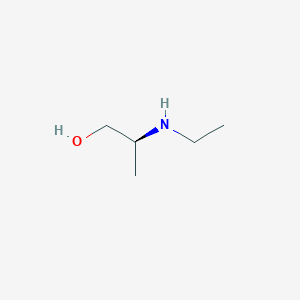
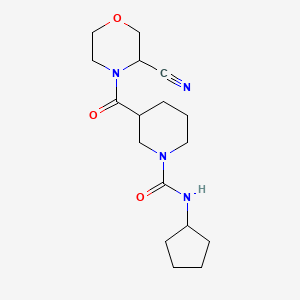
![[(2-oxooxolan-3-yl)sulfanyl]methanimidamide hydrobromide](/img/structure/B2678819.png)
